molecular formula C7H7BrClF2N B6224003 4-bromo-2,5-difluoro-N-methylaniline hydrochloride CAS No. 2763751-00-2

4-bromo-2,5-difluoro-N-methylaniline hydrochloride

Cat. No. B6224003
CAS RN: 2763751-00-2
M. Wt: 258.5
InChI Key:
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Description

4-Bromo-2,5-difluoro-N-methylaniline hydrochloride (4-Br-2,5-DFMA) is a fluorinated aniline derivative that has been used as a reagent in various chemical syntheses, as well as for its potential applications in scientific research. 4-Br-2,5-DFMA is an aromatic compound with a molecular formula of C7H7BrF2N and a molecular weight of 222.09 g/mol. It is a colorless to light yellow solid that is soluble in water and has a boiling point of 300°C.

Mechanism of Action

The mechanism of action of 4-Br-2,5-DFMA hydrochloride is not fully understood. However, it is believed that it works by binding to specific proteins and enzymes, which then leads to inhibition of their activity. Additionally, 4-Br-2,5-DFMA has been shown to interact with certain neurotransmitters, such as dopamine and norepinephrine, which suggests that it may have an effect on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-2,5-DFMA hydrochloride are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes and proteins, as well as on certain neurotransmitters. Additionally, it has been shown to have an effect on the central nervous system, although the exact mechanism of action is unknown.

Advantages and Limitations for Lab Experiments

4-Br-2,5-DFMA hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized from commercially available starting materials. Additionally, it is soluble in a variety of solvents and has a relatively low boiling point. However, 4-Br-2,5-DFMA is not very soluble in water and is not particularly stable in the presence of light or heat.

Future Directions

The potential applications of 4-Br-2,5-DFMA hydrochloride are vast and are still being explored. Some potential future directions include the development of new pharmaceuticals and agrochemicals, as well as the development of new synthetic methods for the synthesis of fluorinated molecules. Additionally, further research into the mechanism of action of 4-Br-2,5-DFMA could lead to the development of new therapeutic agents. Additionally, research into the biochemical and physiological effects of 4-Br-2,5-DFMA could lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-Br-2,5-DFMA hydrochloride can be achieved through the reaction of 4-bromo-2,5-difluorobenzene and N-methyl-aniline in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an organic solvent, such as ethyl acetate, at a temperature of 70-80°C. The resulting product is a white solid that can be purified by recrystallization from a mixture of ethyl acetate and methanol.

Scientific Research Applications

4-Br-2,5-DFMA hydrochloride has been used in various scientific research applications, such as in the study of enzyme inhibition and as a ligand for proteins. It has also been used in the synthesis of various organic compounds and as a starting material for the synthesis of various fluorinated molecules. Additionally, 4-Br-2,5-DFMA has been used in the synthesis of various pharmaceuticals and agrochemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2,5-difluoro-N-methylaniline hydrochloride involves the reaction of 4-bromo-2,5-difluoroaniline with methylamine followed by hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-bromo-2,5-difluoroaniline", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromo-2,5-difluoroaniline is reacted with excess methylamine in a solvent such as ethanol or methanol at room temperature for several hours.", "Step 2: The resulting mixture is then treated with hydrochloric acid to form the hydrochloride salt of 4-bromo-2,5-difluoro-N-methylaniline.", "Step 3: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum." ] }

CAS RN

2763751-00-2

Product Name

4-bromo-2,5-difluoro-N-methylaniline hydrochloride

Molecular Formula

C7H7BrClF2N

Molecular Weight

258.5

Purity

95

Origin of Product

United States

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